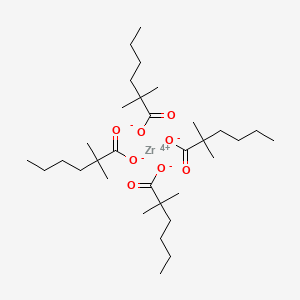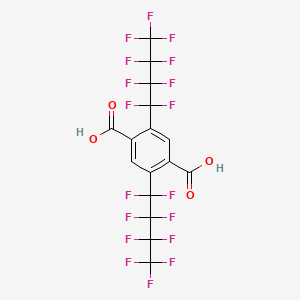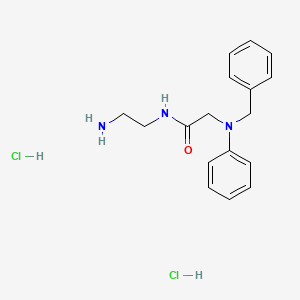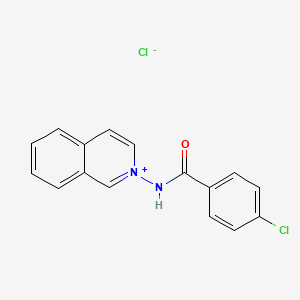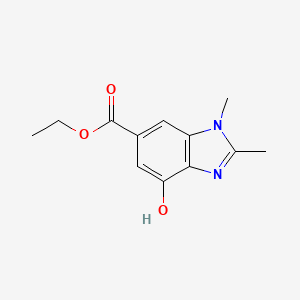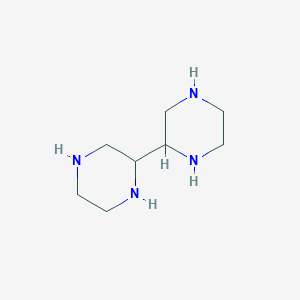
2,2'-Bipiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bipiperazine(9ci): is an organic compound with the molecular formula C8H18N4 . It consists of two piperazine rings connected by a single carbon-carbon bond. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods:
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to drive the formation of piperazine derivatives from suitable precursors.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2-Bipiperazine(9ci) can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert 2,2-Bipiperazine(9ci) into reduced forms with different functional groups.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products:
Oxidized products: Various oxidized forms of 2,2-Bipiperazine(9ci).
Reduced products: Reduced forms with different functional groups.
Substituted products: Products with substituted atoms or groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 2,2-Bipiperazine(9ci) is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial activity: This compound exhibits antimicrobial properties and is used in the development of antimicrobial polymers.
Medicine:
Pharmaceuticals: Piperazine derivatives, including 2,2-Bipiperazine(9ci), are used in the development of various drugs such as antidepressants, antipsychotics, and antibiotics.
Industry:
Mécanisme D'action
2,2-Bipiperazine(9ci) exerts its effects by interacting with specific molecular targets and pathways. For example, piperazine compounds are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of parasites . This mechanism is utilized in the treatment of parasitic infections .
Comparaison Avec Des Composés Similaires
Piperazine: A six-membered ring containing two nitrogen atoms, used as an anthelmintic agent.
Hexahydropyrazine: Another name for piperazine, used in various pharmaceutical applications.
Uniqueness:
Propriétés
Numéro CAS |
77771-14-3 |
|---|---|
Formule moléculaire |
C8H18N4 |
Poids moléculaire |
170.26 g/mol |
Nom IUPAC |
2-piperazin-2-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-12H,1-6H2 |
Clé InChI |
AGUZDVQPUZKYPV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)C2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
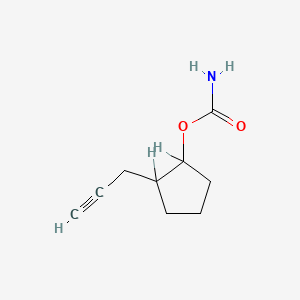
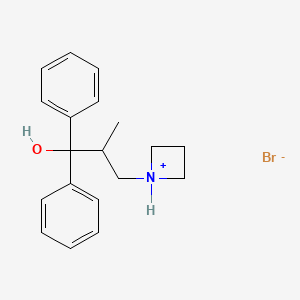
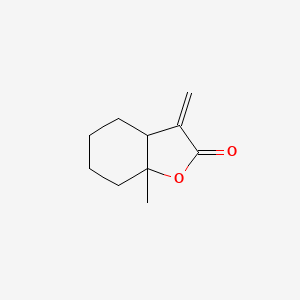
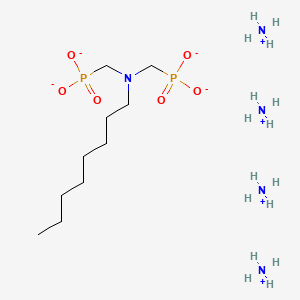

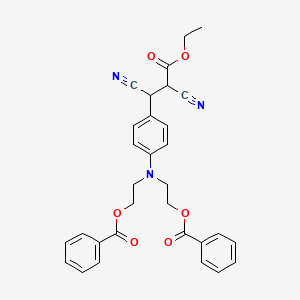
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

